molecular formula C30H44N7O17P3S B039373 3-Tolylacetyl-coa CAS No. 124900-43-2

3-Tolylacetyl-coa

Cat. No.: B039373
CAS No.: 124900-43-2
M. Wt: 899.7 g/mol
InChI Key: NKSKBWZEZMJLSI-FUEUKBNZSA-N
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Description

Prostacyclin, also known as prostaglandin I2, is a member of the prostaglandin family of biologically active compounds. It is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Prostacyclin is biosynthesized from arachidonic acid via cyclooxygenase enzymes and is primarily released by the vascular endothelial cells of blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostacyclin can be synthesized through various synthetic routes. One common method involves the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin G2, which is then further metabolized to prostaglandin H2. Prostaglandin H2 is subsequently converted to prostacyclin by prostacyclin synthase .

Industrial Production Methods: Industrial production of prostacyclin often involves the use of biotechnological processes to produce the necessary enzymes and substrates. These processes are optimized to ensure high yield and purity of the final product. The production typically involves fermentation, extraction, and purification steps to obtain prostacyclin in its active form .

Chemical Reactions Analysis

Types of Reactions: Prostacyclin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and function in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving prostacyclin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically mild to prevent the degradation of the compound.

Major Products Formed: The major products formed from the reactions of prostacyclin include 6-keto-prostaglandin F1α, which is a much weaker vasodilator. This product is formed through the enzymatic metabolism of prostacyclin .

Scientific Research Applications

Prostacyclin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandins. In biology, prostacyclin is studied for its role in various physiological processes, including vasodilation and inhibition of platelet aggregation. In medicine, prostacyclin is used to treat conditions such as pulmonary arterial hypertension and atherosclerosis. It is also used in the development of new drugs and therapeutic agents .

Mechanism of Action

Prostacyclin exerts its effects through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells. It increases the levels of cyclic adenosine monophosphate (cAMP) in these cells, leading to vasodilation and inhibition of platelet aggregation. Prostacyclin also has anti-inflammatory and antiproliferative effects, making it a valuable therapeutic agent for various cardiovascular diseases .

Comparison with Similar Compounds

Prostacyclin is often compared with other prostaglandins, such as thromboxane A2 and prostaglandin E2. Thromboxane A2 promotes platelet aggregation and vasoconstriction, while prostaglandin E2 has both pro-inflammatory and anti-inflammatory effects depending on the context. Prostacyclin’s unique combination of vasodilatory and anti-aggregatory properties makes it distinct from these other compounds .

List of Similar Compounds:
  • Thromboxane A2
  • Prostaglandin E2
  • Prostaglandin D2
  • Prostaglandin F2α

Properties

CAS No.

124900-43-2

Molecular Formula

C30H44N7O17P3S

Molecular Weight

899.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate

InChI

InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

NKSKBWZEZMJLSI-FUEUKBNZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

SMILES

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Synonyms

3-tolylacetyl-CoA
3-tolylacetyl-coenzyme A
coenzyme A, 3-tolylacetyl-
m-tolylacetyl-coenzyme A

Origin of Product

United States

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